Nampt activator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nampt activator-1 is a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown significant potential in increasing intracellular levels of NAD, which is essential for various cellular processes, including energy production, DNA repair, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nampt activator-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nampt activator-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Nampt activator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NAD salvage pathway and its role in cellular metabolism.
Biology: Investigated for its potential to enhance cellular NAD levels and promote cell survival.
Medicine: Explored for its neuroprotective effects in models of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.
Mechanism of Action
Nampt activator-1 exerts its effects by binding to nicotinamide phosphoribosyltransferase and enhancing its activity. This leads to an increase in the production of nicotinamide mononucleotide, which is subsequently converted to nicotinamide adenine dinucleotide. The elevated levels of nicotinamide adenine dinucleotide support various cellular processes, including energy production, DNA repair, and cell survival .
Comparison with Similar Compounds
Nampt activator-1 is unique in its ability to potently activate nicotinamide phosphoribosyltransferase. Similar compounds include:
- Teglarinad chloride
- LB-60-OF61
- (E)-Daporinad
- NAMPT degrader-3
- KPT9274
- GNE-618
- CHS-828
- GNE-617
These compounds also target nicotinamide phosphoribosyltransferase but may differ in their potency, specificity, and overall effects on nicotinamide adenine dinucleotide levels .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 4-(pyridin-4-ylmethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-15(20)13-3-5-14(6-4-13)19-16(21)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,21) |
InChI Key |
LNIPYBUMGBKFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.